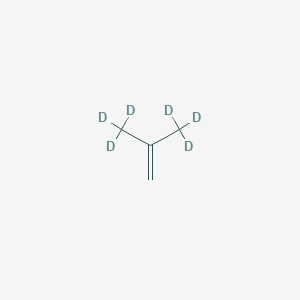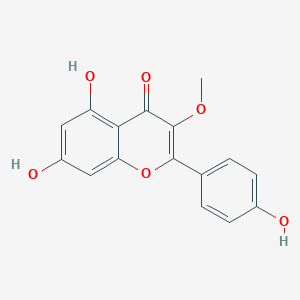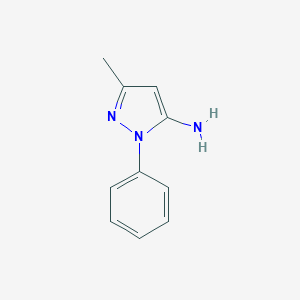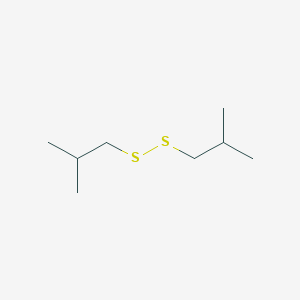
二异丁基二硫化物
描述
Synthesis Analysis
The synthesis of diisobutyl disulfide involves chemical reactions such as the reaction of sulfur monochloride with isobutyl mercaptan. This process occurs in petroleum ether at low temperatures, resulting in a product with a high yield after optimization of the molar ratio of reactants. The structure of the synthesized product is confirmed by IR, 1HNMR, and liquid chromatography methods (L. Hong, 2005).
Molecular Structure Analysis
Diisobutyl disulfide's molecular structure can be analyzed through crystallography and spectroscopic methods. The compound demonstrates interesting conformational properties due to its molecular geometry. These analyses help in understanding the compound's chemical behavior and reactivity (C. Müller & P. Böttcher, 1993).
Chemical Reactions and Properties
Chemically, diisobutyl disulfide participates in various reactions, including electrosynthetic processes to produce mono- and disulfides. This versatility under different conditions showcases its reactivity and potential for creating biologically active organic sulfur derivatives (E. V. Shinkar’ et al., 2020).
Physical Properties Analysis
The physical properties of diisobutyl disulfide, including its melting and boiling points, solubility, and density, are crucial for its handling and application in industrial processes. These properties are determined through experimental measurements and contribute to the safety and efficiency of its use.
Chemical Properties Analysis
The chemical properties of diisobutyl disulfide, such as its reactivity with different chemical groups, stability under various conditions, and its role in catalysis, are fundamental aspects of its applications. Studies on its reactivity patterns, mechanisms of reactions, and interactions with other compounds are essential for understanding and optimizing its use in chemical syntheses and processes (D. Witt, 2008).
科学研究应用
1. Synthesis of Degradable Polyolefins
- Application Summary: Diisobutyl disulfide is used in the synthesis of degradable polyolefins. The disulfide bonds are dynamic covalent bonds, which are easy to cleave and reform upon chemical stimulus .
- Methods of Application: The copolymerization of diallyl disulfide with cyclooctene occurred using the second-generation Grubbs catalyst under mild conditions, allowing for the synthesis of copolymers with adjustable disulfide content ranging from 0.7 to 8.5 mol%, and the molecular weight of the obtained copolymers ranged from 5.8 kg·mol −1 to 42.8 kg·mol −1 .
- Results or Outcomes: The resulting polyolefins with disulfide insertion retained excellent thermal processability and exhibited degradability. Treatment of the copolymer (8.5 mol% disulfide content) with tri- n -butylphosphine resulted in a significant reduction in molecular weight from 5.8 kg·mol −1 to 1.6 kg·mol −1 .
2. Fabrication of a Multifunctional Liquid-Free Elastomer
- Application Summary: Diisobutyl disulfide is used in the fabrication of a multifunctional liquid-free elastomer for recyclable soft electronics .
- Methods of Application: The elastomer is synthesized through a facile liquid-free polymerization process, facilitated by the abundant dynamic disulfide bonds and hydrogen bonds present in the small molecular components .
- Results or Outcomes: This elastomer exhibits high transparency (up to 88%), excellent conductivity (∼12.8 mS m −1 at room temperature), stretchability (∼480%), strong adhesion (322.2 kPa with wood), degradability and full recyclability .
3. Drug Delivery Systems
- Application Summary: Diisobutyl disulfide is used in the synthesis of disulfide bond-containing polymers for reduction-responsive controlled release in drug delivery systems (DDSs). These systems are designed to reduce the side effects of cancer chemotherapy .
- Methods of Application: The disulfide bond-containing polymers are synthesized to respond to the physiological signal of glutathione (GSH), which is a significant difference between normal tissue and tumor cells .
- Results or Outcomes: The reduction-responsive DDSs have attracted attention for the delivery of anti-cancer drugs, based on the physiological signal of GSH .
4. Self-Assembling Systems
- Application Summary: Diisobutyl disulfide is used in the fabrication of thiol- and disulfide-based stimulus-responsive soft materials and self-assembling systems .
- Methods of Application: The materials are synthesized through a process that involves the interconversion of thiol and disulfide groups, which initiates stimulus-responses and/or self-healing for biomedical and non-biomedical applications .
- Results or Outcomes: The materials exhibit properties such as stimulus-responsiveness due to covalent disulfide bonds, which can be broken and re-formed under mild conditions .
5. Reduction-Responsive Controlled Release in Drug Delivery Systems
- Application Summary: Diisobutyl disulfide is used in the synthesis of disulfide bond-containing polymers for reduction-responsive controlled release in drug delivery systems (DDSs). These systems are designed to reduce the side effects of cancer chemotherapy .
- Methods of Application: The disulfide bond-containing polymers are synthesized to respond to the physiological signal of glutathione (GSH), which is a significant difference between normal tissue and tumor cells .
- Results or Outcomes: The reduction-responsive DDSs have attracted attention for the delivery of anti-cancer drugs, based on the physiological signal of GSH .
6. Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems
- Application Summary: Diisobutyl disulfide is used in the fabrication of thiol- and disulfide-based stimulus-responsive soft materials and self-assembling systems .
- Methods of Application: The materials are synthesized through a process that involves the interconversion of thiol and disulfide groups, which initiates stimulus-responses and/or self-healing for biomedical and non-biomedical applications .
- Results or Outcomes: The materials exhibit properties such as stimulus-responsiveness due to covalent disulfide bonds, which can be broken and re-formed under mild conditions .
安全和危害
未来方向
Disulfide bonds are being targeted for the development of antimicrobial agents because they play a central role in bacterial pathogenesis . The DsbA/DsbB system catalyses disulfide bond formation in a wide array of virulence factors, which are essential for many pathogens to establish infections and cause disease . This makes these redox enzymes well-placed as antimicrobial targets .
属性
IUPAC Name |
2-methyl-1-(2-methylpropyldisulfanyl)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18S2/c1-7(2)5-9-10-6-8(3)4/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJROLGQWMBXAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSSCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00164873 | |
| Record name | Diisobutyl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diisobutyl disulfide | |
CAS RN |
1518-72-5 | |
| Record name | Bis(2-methylpropyl) disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1518-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diisobutyl disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001518725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diisobutyl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisobutyl disulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.707 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIISOBUTYL DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1G437CRNK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



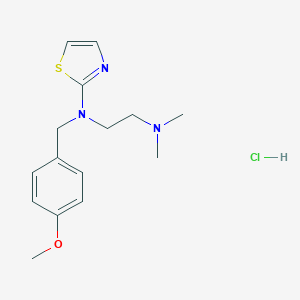
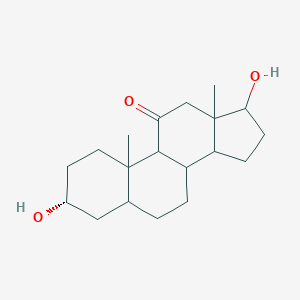
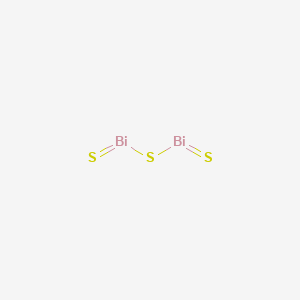
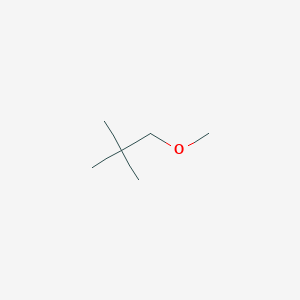
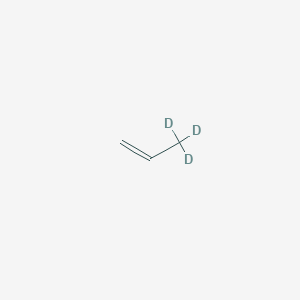
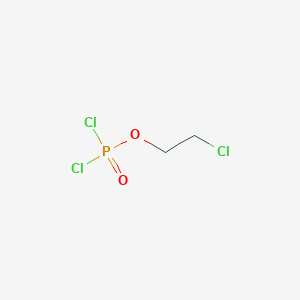
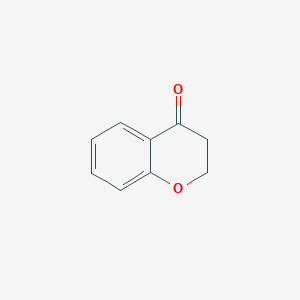
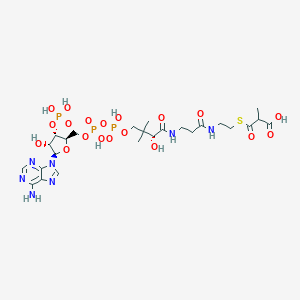
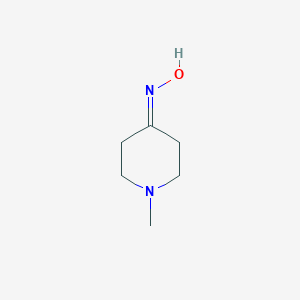

![1-[3-(P-Fluorobenzoyl)propyl]piperidinium chloride](/img/structure/B74365.png)
